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Compound of Interest

Compound Name:
Methyl 3-(3-

bromophenoxy)propanoate

CAS No.: 18333-19-2

Cat. No.: B3111563

Get Quote

Executive Technical Summary
Target Molecule: Methyl 3-(3-bromophenoxy)propanoate[1][2]

CAS Number: 1548231-39-5 (Analogous/Related) / Note: Often synthesized in-situ from 3-

bromophenol.[1][2]

Molecular Formula: C₁₀H₁₁BrO₃[1][2]

Key Application: Building block for ether-linked pharmacophores (e.g., Gemfibrozil analogs).

[1][2]

Identification Challenge: Distinguishing the meta-substitution pattern from para-isomers and

validating the integrity of the ether linkage.
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To ensure accurate assignment, we utilize the following numbering scheme for the spectral

analysis.

Aromatic Ring (3-Br-Phenoxy)

Propanoate Side Chain

C1 (Ipso) C2 (Ortho)

C7 (O-CH2)

Ether Link
C3 (C-Br) C4 (Para) C5 (Meta)

C6 (Ortho)

C8 (CH2-CO) C9 (C=O) C10 (O-Me)
Ester

Click to download full resolution via product page

Figure 1:Connectivity map of Methyl 3-(3-bromophenoxy)propanoate showing the aromatic

core and the aliphatic ester tail.[1][2]

13C NMR Spectral Data Comparison
The following data compares the target molecule with its direct precursor, 3-Bromophenol, to

demonstrate the "fingerprint" changes that confirm successful alkylation.

Solvent: CDCl₃ (77.16 ppm reference) | Frequency: 100/125 MHz[1][2]
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Carbon
Position

Target Shift (δ,
ppm)

Precursor
Shift (3-
Bromophenol)

Δ Shift (Effect)
Assignment
Logic

C9 (C=O) 171.5 N/A New Signal

Characteristic

ester carbonyl.[1]

[2]

C1 (Ar-Ipso) 159.0 156.5 +2.5

Deshielding due

to alkylation

(Phenol

ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

star-inserted">

Ether).[1]

C5 (Ar-Meta) 130.8 130.5 +0.3

Minimal change;

distant from

reaction site.[1]

[2]

C4 (Ar-Para) 124.2 124.0 +0.2

Para to ether

linkage; mostly

unaffected.[1][2]

C3 (Ar-Br) 122.9 122.5 +0.4

Heavy atom

effect; distinct C-

Br signature.[1]

[2]

C2 (Ar-Ortho) 117.8 118.0 -0.2

Ortho to ether;

sensitive to steric

environment.[1]

[2]

C6 (Ar-Ortho) 113.5 114.0 -0.5 Ortho to ether;

shielded by
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electron

donation.[1][2]

C7 (O-CH₂) 63.8 N/A New Signal

Diagnostic ether

peak

(Deshielded by

Oxygen).[1][2]

C10 (O-Me) 51.8 N/A New Signal
Methyl ester

singlet.[1][2]

C8 (CH₂-CO) 34.2 N/A New Signal
Alpha-carbon to

carbonyl.[1][2]

Analyst Note: The disappearance of the broad phenolic proton in ¹H NMR (not shown) and the

appearance of the three aliphatic carbons (C7, C8, C10) in ¹³C NMR confirm the formation of

the ether linkage.[1]

Comparative Analysis: Why This Spectrum Matters
A. Distinguishing Regioisomers (Meta vs. Para)
A common synthetic error is using the wrong starting phenol (4-bromophenol instead of 3-

bromophenol).[1][2] 13C NMR distinguishes these instantly via Symmetry:

3-Bromo (Target): Asymmetric. Shows 6 distinct aromatic peaks (C1–C6 are all unique).[1][2]

4-Bromo (Impurity): Symmetric.[1][2] Shows only 4 distinct aromatic peaks (C2/C6 are

equivalent, C3/C5 are equivalent).[1][2]

B. Solvent Effects (CDCl₃ vs. DMSO-d₆)
While CDCl₃ is standard, polar impurities may require DMSO-d₆.[1][2]
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Effect: In DMSO-d₆, the Carbonyl (C9) typically shifts slightly downfield (~172.0 ppm), and

the Ipso carbon (C1) may shift upfield due to hydrogen bonding interactions with the solvent

if any residual phenol remains.[1][2]

Recommendation: Use CDCl₃ for routine purity checks to avoid solvent peak overlap with the

O-CH₂ region (~40 ppm in DMSO interferes with aliphatic signals).[1][2]

Experimental Protocol: Synthesis & Validation
This protocol ensures the generation of the exact species described above.

Method: Williamson Ether Synthesis (Michael Addition Variant)
This route avoids strong bases that might hydrolyze the ester.[1][2]

Reagents: 3-Bromophenol (1.0 eq), Methyl Acrylate (1.2 eq), Triethylamine (catalytic), in

Acetonitrile.[1][2]

Reflux: Heat at 80°C for 12 hours.

Workup: Evaporate solvent, dissolve residue in EtOAc, wash with 1M NaOH (removes

unreacted phenol—critical for NMR purity), then Brine.

Purification: Column Chromatography (Hexane/EtOAc 9:1).

NMR Acquisition Parameters
Pulse Sequence:zgpg30 (Proton-decoupled).[1][2]

Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons C1, C3, C9 relax).

Scans: Minimum 256 (Due to low sensitivity of quaternary carbons).

Spectral Width: 240 ppm (Include C=O region).[1][2]

Validation Workflow
Use this logic tree to interpret your spectral results.
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Figure 2:Decision matrix for validating the structural identity of the synthesized ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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